

# Application Note: Mass Spectrometry Analysis of Serotonin Adipinate Purity

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## Compound of Interest

Compound Name: Serotonin adipinate

Cat. No.: B103501

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## Introduction

**Serotonin adipinate**, a salt of the neurotransmitter serotonin and adipic acid, is a compound of interest in pharmaceutical research and development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive purity assessment of **serotonin adipinate**. The described protocol enables the accurate quantification of both serotonin and adipic acid, as well as the identification of potential impurities and degradation products.

The method is designed to be highly sensitive and specific, leveraging the capabilities of tandem mass spectrometry to provide reliable and accurate results. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers through the analytical process.

## Experimental Protocols

### Materials and Reagents

- **Serotonin adipinate** reference standard (≥98% purity)
- Serotonin certified reference material

- Adipic acid certified reference material
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Serotonin-d4 (internal standard for serotonin)
- Adipic acid-d10 (internal standard for adipic acid)

## Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

## Sample and Standard Preparation

### 2.3.1. Standard Stock Solutions

- Prepare individual stock solutions of serotonin, adipic acid, serotonin-d4, and adipic acid-d10 in methanol at a concentration of 1 mg/mL.

### 2.3.2. Working Standard Solutions

- Prepare a mixed working standard solution containing serotonin and adipic acid by diluting the stock solutions with a 50:50 mixture of methanol and water.
- Prepare a mixed internal standard (IS) working solution containing serotonin-d4 and adipic acid-d10 in the same diluent.

### 2.3.3. Calibration Standards and Quality Control Samples

- Prepare calibration standards by spiking the appropriate amounts of the mixed working standard solution into the diluent.

- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

#### 2.3.4. Sample Preparation

- Accurately weigh and dissolve the **serotonin adipinate** sample in the diluent to achieve a target concentration.
- Add the internal standard working solution to all calibration standards, QC samples, and test samples.

## LC-MS/MS Method

#### 2.4.1. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

#### 2.4.2. Mass Spectrometry Conditions

Parameter	Serotonin	Adipic Acid
Ionization Mode	ESI Positive	ESI Negative
MRM Transition (Quantifier)	m/z 177.1 → 160.1	m/z 145.1 → 101.1
MRM Transition (Qualifier)	m/z 177.1 → 132.1	m/z 145.1 → 57.1
Internal Standard Transition	m/z 181.1 → 164.1 (Serotonin-d4)	m/z 155.1 → 108.1 (Adipic acid-d10)
Collision Energy	Optimized for specific instrument	Optimized for specific instrument
Dwell Time	100 ms	100 ms

## Data Presentation

### Method Validation Summary

The LC-MS/MS method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

Parameter	Serotonin	Adipic Acid	Acceptance Criteria
**Linearity (R <sup>2</sup> ) **	>0.995	>0.995	R <sup>2</sup> ≥ 0.99
Accuracy (%)	98.5 - 101.2	99.1 - 100.8	80 - 120% (for impurities)
Precision (%RSD)	< 2.5	< 2.0	≤ 15%
LOD (ng/mL)	0.1	0.5	Reportable
LOQ (ng/mL)	0.5	1.5	Reportable

### Purity Analysis of a Serotonin Adipate Batch

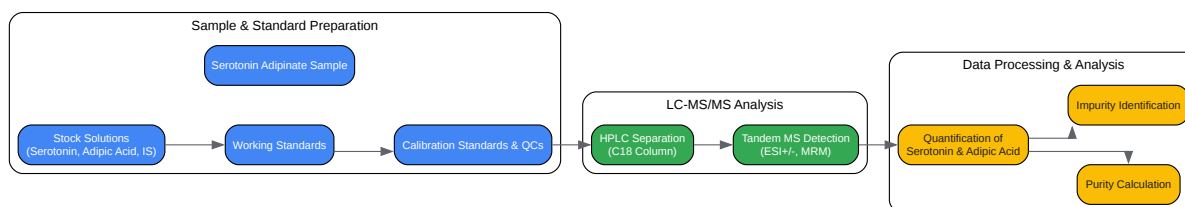
Analyte	Expected Molar Ratio	Measured Molar Ratio	Purity (%)
Serotonin	1.0	0.99	99.5
Adipic Acid	1.0	1.01	99.8

## Identification of Potential Impurities

Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products.

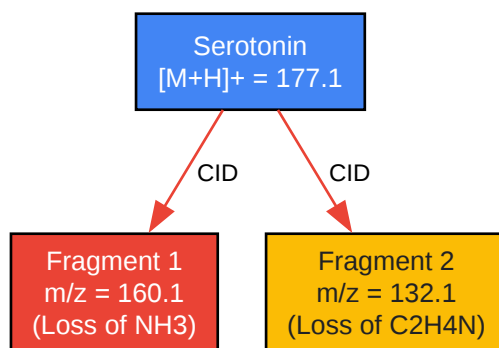
Impurity	m/z	Proposed Structure
Impurity A	193.1	Oxidized Serotonin
Impurity B	160.1	N-dealkylated Serotonin
Impurity C	146.1	Decarboxylated Serotonin

## Visualizations



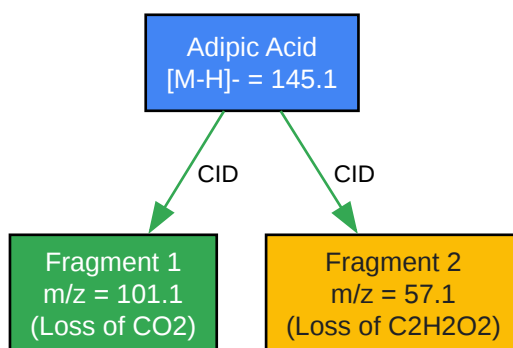
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**Figure 1.** Experimental workflow for the purity analysis of **serotonin adipate**.



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**Figure 2.** Proposed fragmentation pathway of serotonin in positive ESI mode.



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**Figure 3.** Proposed fragmentation pathway of adipic acid in negative ESI mode.

## Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the purity assessment of **serotonin adipinate**. The high sensitivity and specificity of tandem mass spectrometry allow for accurate quantification of the active components and confident identification of potential impurities. This protocol is suitable for routine quality control in a pharmaceutical setting and can be adapted for stability studies and the analysis of related compounds. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the field of drug development.

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